Cas no 25458-46-2 (Benzene, 1-methoxy-4-(methoxymethoxy)-)
Benzene, 1-methoxy-4-(methoxymethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-methoxy-4-(methoxymethoxy)-
- 1-methoxy-4-(methoxymethoxy)benzene
- NCI60_005549
- NSC-618320
- SCHEMBL14514637
- 2-methoxy-5-(methoxymethoxy)benzene
- DB-126934
- 1-methoxymethyloxy-4-methoxybenzene
- CHEMBL1978994
- 25458-46-2
- MFCD27948192
- E93231
- NSC618320
- 1-Methoxy-4-(methoxymethoxy)benzene #
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- MDL: MFCD27948192
- Inchi: 1S/C9H12O3/c1-10-7-12-9-5-3-8(11-2)4-6-9/h3-6H,7H2,1-2H3
- InChI Key: SXAGDDZDKOILKR-UHFFFAOYSA-N
- SMILES: O(COC)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 168.07866
- Monoisotopic Mass: 168.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 27.69
Benzene, 1-methoxy-4-(methoxymethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB517013-5 g |
1-Methoxy-4-(methoxymethoxy)benzene; . |
25458-46-2 | 5g |
€288.50 | 2023-04-17 | ||
| abcr | AB517013-10 g |
1-Methoxy-4-(methoxymethoxy)benzene; . |
25458-46-2 | 10g |
€457.00 | 2023-04-17 | ||
| abcr | AB517013-25 g |
1-Methoxy-4-(methoxymethoxy)benzene; . |
25458-46-2 | 25g |
€848.20 | 2023-04-17 | ||
| abcr | AB517013-5g |
1-Methoxy-4-(methoxymethoxy)benzene; . |
25458-46-2 | 5g |
€355.30 | 2025-03-19 | ||
| abcr | AB517013-10g |
1-Methoxy-4-(methoxymethoxy)benzene; . |
25458-46-2 | 10g |
€565.40 | 2025-03-19 | ||
| abcr | AB517013-25g |
1-Methoxy-4-(methoxymethoxy)benzene; . |
25458-46-2 | 25g |
€1059.50 | 2025-03-19 | ||
| Aaron | AR021R4Z-5g |
1-Methoxy-4-(methoxymethoxy)benzene |
25458-46-2 | 95% | 5g |
$244.00 | 2025-02-13 | |
| Aaron | AR021R4Z-10g |
1-Methoxy-4-(methoxymethoxy)benzene |
25458-46-2 | 95% | 10g |
$415.00 | 2025-02-13 | |
| Ambeed | A1928775-5g |
1-Methoxy-4-(methoxymethoxy)benzene |
25458-46-2 | 98% | 5g |
$269.0 | 2024-07-28 |
Benzene, 1-methoxy-4-(methoxymethoxy)- Suppliers
Benzene, 1-methoxy-4-(methoxymethoxy)- Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on Benzene, 1-methoxy-4-(methoxymethoxy)-
Chemical Profile of Benzene, 1-methoxy-4-(methoxymethoxy)- (CAS No. 25458-46-2)
Benzene, 1-methoxy-4-(methoxymethoxy)-, identified by its Chemical Abstracts Service (CAS) number 25458-46-2, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and material science. This compound, characterized by its methoxy and methoxymethoxy substituents, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry.
The molecular structure of Benzene, 1-methoxy-4-(methoxymethoxy)- consists of a benzene ring substituted at the 1-position with a methoxy group (-OCH₃) and at the 4-position with a methoxymethoxy group (-OCH₂OCH₃). This arrangement imparts a high degree of steric hindrance and electronic delocalization, which are critical factors in its reactivity and utility. The presence of multiple oxygen-containing functional groups enhances its solubility in polar solvents and makes it a versatile building block for more complex molecules.
In recent years, Benzene, 1-methoxy-4-(methoxymethoxy)- has garnered attention in the development of novel pharmaceutical agents. Its structural motif is reminiscent of many bioactive compounds that exhibit therapeutic potential. For instance, derivatives of this compound have been explored as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically relevant molecules. The methoxymethoxy group, in particular, provides a site for further functionalization, allowing chemists to tailor the compound’s properties for specific applications.
One of the most compelling aspects of Benzene, 1-methoxy-4-(methoxymethoxy)- is its role in the synthesis of advanced materials. Researchers have utilized this compound to create polymers with enhanced thermal stability and mechanical strength. The methoxy groups contribute to hydrophilic characteristics, making it useful in the development of water-compatible materials. Additionally, the compound’s ability to undergo cross-coupling reactions has been leveraged in the production of conductive polymers and organic semiconductors, which are essential for next-generation electronic devices.
The pharmaceutical industry has also shown interest in Benzene, 1-methoxy-4-(methoxymethoxy)- due to its potential as an antineoplastic agent. Studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by interfering with key metabolic pathways. The methoxymethoxy group’s ability to form stable complexes with biological targets has been particularly noteworthy. Researchers are currently investigating its efficacy in combination therapies, where it may synergize with existing treatments to improve patient outcomes.
From a synthetic chemistry perspective, Benzene, 1-methoxy-4-(methoxymethoxy)- serves as a crucial intermediate in multi-step syntheses. Its stability under various reaction conditions makes it an ideal candidate for use in both laboratory-scale preparations and industrial processes. The development of efficient methodologies for its preparation has been a focus of recent research efforts. Advances in catalytic systems have enabled the production of this compound with higher yields and reduced environmental impact, aligning with green chemistry principles.
The compound’s behavior in different solvents has also been extensively studied. Its solubility profile allows it to be used in a wide range of reaction media, from polar protic solvents like ethanol to nonpolar hydrocarbons like hexane. This flexibility is particularly valuable when designing synthetic routes that require specific solvent conditions. Additionally, its spectroscopic properties make it amenable to detailed structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In conclusion, Benzene, 1-methoxy-4-(methoxymethoxy)- (CAS No. 25458-46-2) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and chemical behavior have positioned it as a key player in pharmaceutical research, material science, and synthetic chemistry. As ongoing studies continue to uncover new possibilities for this molecule, its importance is likely to grow even further.
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